molecular formula C27H23ClN2O5 B8657731 1-(2-Hydroxy-3-(4-(4-nitrobenzoyl)phenoxy)propyl)-4-phenylpyridinium chloride CAS No. 108357-17-1

1-(2-Hydroxy-3-(4-(4-nitrobenzoyl)phenoxy)propyl)-4-phenylpyridinium chloride

Cat. No. B8657731
CAS RN: 108357-17-1
M. Wt: 490.9 g/mol
InChI Key: HTBDAUVQDFFXCL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Hydroxy-3-(4-(4-nitrobenzoyl)phenoxy)propyl)-4-phenylpyridinium chloride is a useful research compound. Its molecular formula is C27H23ClN2O5 and its molecular weight is 490.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Hydroxy-3-(4-(4-nitrobenzoyl)phenoxy)propyl)-4-phenylpyridinium chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Hydroxy-3-(4-(4-nitrobenzoyl)phenoxy)propyl)-4-phenylpyridinium chloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

108357-17-1

Molecular Formula

C27H23ClN2O5

Molecular Weight

490.9 g/mol

IUPAC Name

[4-[2-hydroxy-3-(4-phenylpyridin-1-ium-1-yl)propoxy]phenyl]-(4-nitrophenyl)methanone;chloride

InChI

InChI=1S/C27H23N2O5.ClH/c30-25(18-28-16-14-21(15-17-28)20-4-2-1-3-5-20)19-34-26-12-8-23(9-13-26)27(31)22-6-10-24(11-7-22)29(32)33;/h1-17,25,30H,18-19H2;1H/q+1;/p-1

InChI Key

HTBDAUVQDFFXCL-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C2=CC=[N+](C=C2)CC(COC3=CC=C(C=C3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-])O.[Cl-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2.06 g (6.88 mmol) of 4-(2,3-epoxypropoxy)-4'-nitrobenzophenone in 50 ml of dioxan and 25 ml of water was treated with 1.06 g (6.88 mmol) of 4-phenylpyridine and stirred at 70° C. while adding 1N HCl at a pH less than 8. After stirring at 70° C. for 18 hours the mixture was cooled to 20° C., treated with 300 ml of water and extracted three times with 200 ml of chloroform. The organic phase was dried and concentrated. The residue was recrystallized from acetone. There was obtained 1-[2-hydroxy-3-[p-(p-nitrobenzoyl)phenoxy]propyl]-4-phenylpyridinium chloride in 50% yield, m.p. 240° C.
Name
4-(2,3-epoxypropoxy)-4'-nitrobenzophenone
Quantity
2.06 g
Type
reactant
Reaction Step One
Quantity
1.06 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three

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